molecular formula C11H5ClF2N2O B1325343 4-Chloro-6-(difluoromethoxy)quinoline-3-carbonitrile CAS No. 1016737-91-9

4-Chloro-6-(difluoromethoxy)quinoline-3-carbonitrile

Cat. No.: B1325343
CAS No.: 1016737-91-9
M. Wt: 254.62 g/mol
InChI Key: PPVQLMSNIVNXMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Identification and IUPAC Nomenclature

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds, providing unambiguous identification of the molecular structure and functional group positioning. The compound is officially designated as this compound according to IUPAC nomenclature standards, with the Chemical Abstracts Service registry number 1016737-91-9 serving as its unique molecular identifier. The structural framework consists of a quinoline heterocycle, which itself represents the fusion of benzene and pyridine rings, creating a bicyclic aromatic system with distinctive electronic properties.

The molecular architecture can be precisely described through multiple chemical notation systems that provide complementary perspectives on structural organization. The Simplified Molecular-Input Line-Entry System representation is recorded as N#Cc1cnc2c(c1Cl)cc(cc2)OC(F)F, which encodes the connectivity pattern and functional group arrangements in a linear format. The International Chemical Identifier string InChI=1S/C11H5ClF2N2O/c12-10-6(4-15)5-16-9-2-1-7(3-8(9)10)17-11(13)14/h1-3,5,11H provides a standardized representation that enables unambiguous chemical database searches and computational analysis. Additionally, the InChI Key PPVQLMSNIVNXMO-UHFFFAOYSA-N serves as a condensed hash code for rapid molecular identification across chemical information systems.

Molecular Descriptor Value Source
Molecular Formula C₁₁H₅ClF₂N₂O
Molecular Weight 254.62 g/mol
CAS Registry Number 1016737-91-9
IUPAC Name This compound
InChI Key PPVQLMSNIVNXMO-UHFFFAOYSA-N
SMILES Notation N#Cc1cnc2c(c1Cl)cc(cc2)OC(F)F

The three-dimensional molecular geometry reveals important aspects of the compound's chemical behavior and potential interactions with biological targets. The quinoline core maintains planarity due to its aromatic character, while the difluoromethoxy substituent introduces conformational flexibility through its carbon-oxygen single bond. The carbonitrile group contributes to the overall dipole moment and provides a site for potential chemical transformations, while the chloro substituent influences electronic distribution throughout the aromatic system. These structural features collectively determine the compound's physicochemical properties, including its stability, solubility characteristics, and reactivity patterns.

Historical Development in Heterocyclic Chemistry

The development of this compound is deeply rooted in the historical evolution of quinoline chemistry, which began with the pioneering work of Friedlieb Ferdinand Runge in 1834 when he first extracted quinoline from coal tar. This foundational discovery established quinoline as one of the first recognized heterocyclic compounds and opened pathways for systematic investigation of nitrogen-containing aromatic systems. The subsequent development of synthetic methodologies for quinoline derivatives, including the Skraup synthesis described in 1881 and the Conrad-Limpach method introduced in 1887, provided the chemical tools necessary for accessing substituted quinoline compounds with defined functional group patterns.

The historical progression from simple quinoline to complex multi-substituted derivatives like this compound reflects broader trends in organic chemistry toward molecular complexity and functional diversity. Early quinoline derivatives such as quinine, isolated from Cinchona bark, demonstrated the therapeutic potential of this heterocyclic framework and motivated extensive research into structural modifications. The development of chloroquine and related antimalarial agents in the twentieth century illustrated how strategic substitution patterns could enhance biological activity and selectivity, establishing principles that continue to guide contemporary quinoline derivative design.

The incorporation of fluorinated substituents, exemplified by the difluoromethoxy group in this compound, represents a relatively recent advancement in quinoline chemistry that emerged from recognition of fluorine's unique effects on molecular properties. Fluorine substitution has become increasingly important in pharmaceutical chemistry due to its ability to modulate lipophilicity, metabolic stability, and binding affinity without significantly altering molecular size. The specific choice of difluoromethoxy substitution reflects sophisticated understanding of structure-activity relationships and demonstrates how modern synthetic chemistry enables precise molecular modifications.

Contemporary synthetic approaches to compounds like this compound employ advanced methodologies that far exceed the capabilities of early quinoline synthesis. Multicomponent reactions have emerged as particularly valuable tools for constructing complex quinoline derivatives in single synthetic operations. These approaches represent significant improvements in synthetic efficiency compared to traditional stepwise methodologies and enable rapid access to diverse quinoline scaffolds for biological evaluation. The development of microwave-assisted synthesis techniques has further enhanced the accessibility of such compounds, with reported yields of 85-92% achieved through optimized reaction conditions using specialized catalysts.

Positional Significance of Functional Group Substitutions

The strategic positioning of functional groups in this compound reflects sophisticated understanding of how substituent location influences molecular properties and biological activity. Each functional group occupies a specific position on the quinoline core that maximizes its contribution to the overall molecular profile while minimizing potential adverse interactions between substituents. The chloro group at position 4 provides electronic modulation of the quinoline system and serves as a potential site for nucleophilic substitution reactions, enabling further structural modifications. This positioning places the chlorine atom adjacent to the quinoline nitrogen, creating significant electronic effects that influence the entire aromatic system.

The difluoromethoxy substituent at position 6 introduces fluorine atoms in a strategic location that enhances molecular stability while providing favorable lipophilicity characteristics. The difluoromethoxy group differs significantly from simple methoxy substitution in its electronic and steric properties, with the two fluorine atoms creating a strongly electron-withdrawing environment that influences the reactivity of the entire molecule. Comparison with related compounds such as 4-Chloro-6-methoxyquinoline-3-carbonitrile reveals how the replacement of methoxy with difluoromethoxy fundamentally alters physicochemical properties and biological activity profiles. The specific positioning at the 6-position ensures optimal interaction with the quinoline π-electron system while avoiding steric conflicts with other substituents.

The carbonitrile group at position 3 serves multiple strategic functions within the molecular architecture. The nitrile functionality provides a site for potential hydrolysis to the corresponding carboxylic acid under appropriate conditions, enabling access to alternative chemical entities with modified properties. Additionally, the carbonitrile group contributes significantly to the molecular dipole moment and influences hydrogen bonding potential, factors that are crucial for biological activity and selectivity. The positioning at the 3-position places this functional group in proximity to the quinoline nitrogen, creating opportunities for intramolecular interactions that may influence conformational preferences and binding behavior.

Position Functional Group Electronic Effect Structural Significance
3 Carbonitrile Electron-withdrawing Dipole contribution, hydrogen bonding potential
4 Chloro Electron-withdrawing Electronic modulation, substitution site
6 Difluoromethoxy Strongly electron-withdrawing Lipophilicity enhancement, metabolic stability

The collective influence of these three substituents creates a unique electronic environment within the quinoline framework that distinguishes this compound from other quinoline derivatives. The electron-withdrawing nature of all three functional groups significantly reduces the electron density of the aromatic system, potentially affecting both chemical reactivity and biological target interactions. Research indicates that this particular substitution pattern may enhance binding affinity and selectivity for specific molecular targets, particularly in the context of enzyme inhibition and antimicrobial activity. The synergistic effects of multiple substituents demonstrate the importance of considering overall substitution patterns rather than individual functional group contributions when designing bioactive quinoline derivatives.

Properties

IUPAC Name

4-chloro-6-(difluoromethoxy)quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF2N2O/c12-10-6(4-15)5-16-9-2-1-7(3-8(9)10)17-11(13)14/h1-3,5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVQLMSNIVNXMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1OC(F)F)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Chloro-6-(difluoromethoxy)quinoline-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure makes it a promising candidate for drug discovery and development. Research indicates that it may interact with various molecular targets, including enzymes and receptors, potentially leading to therapeutic effects. For instance, derivatives of quinoline compounds have been studied for their activities against human epidermal growth factor receptor-2 (HER-2) and epidermal growth factor receptor (EGFR) kinases, demonstrating enhanced inhibitory effects compared to traditional inhibitors .

Chemical Biology

In chemical biology, 4-Chloro-6-(difluoromethoxy)quinoline-3-carbonitrile serves as a tool compound for investigating biological pathways and molecular interactions. Its ability to modulate biological activity makes it valuable for studying protein interactions and functions within cellular systems.

Proteomics Research

The compound is utilized in proteomics research to explore protein interactions and functions. Its specificity in binding to certain proteins can aid in understanding complex biological processes at the molecular level.

Material Science

In material science, the properties of this compound may be exploited for developing new materials with specific functionalities. The unique chemical characteristics allow for potential applications in creating advanced materials used in various technologies.

Case Studies

  • Antimicrobial Activity : A study demonstrated that derivatives of quinoline compounds exhibit moderate antimicrobial activity against various bacterial strains. The presence of specific substituents was found to enhance the activity against Pseudomonas aeruginosa and Escherichia coli .
  • Inhibition Studies : Research involving the synthesis of new quinoline derivatives has shown promising results in inhibiting HER-2 kinase activity, suggesting potential applications in cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Quinoline-3-carbonitrile Derivatives

Structural and Functional Variations

The table below summarizes key structural features, synthesis methods, biological activities, and applications of 4-Chloro-6-(difluoromethoxy)quinoline-3-carbonitrile and related compounds:

Compound Name Substituents (Positions) Biological Activity/Application Synthesis Method Key References
This compound Cl (4), OCF2H (6), CN (3) Research use (drug development) Not explicitly described
Methoxybenzo[h]quinoline-3-carbonitrile Methoxy groups, benzo[h]quinoline core Anti-prostate cancer, anti-Chagas disease One-pot multicomponent reaction
4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile Cl (4), OEt (7), NO2 (6), CN (3) Versatile in R&D (e.g., kinase inhibition) Multi-step substitution
6-Amino-4-[(3-chloro-4-fluorophenyl)amino]-7-ethoxyquinoline-3-carbonitrile NH2 (6), anilino (4), OEt (7) Kinase inhibition (implied) Multi-step synthesis
4-Hydroxy-2-methyl-6-[4-(trifluoromethoxy)phenyl]quinoline-3-carbonitrile OH (4), Me (2), OCF3Ph (6) Undisclosed Not specified
2-Amino-4-(4-fluorobenzyloxy)pyrano[3,2-c]quinoline-3-carbonitrile Pyrano-fused ring, benzyloxy substituents Anti-BChE activity (Alzheimer’s disease) Cyclocondensation and substitution

Key Comparative Insights

Substituent Effects
  • Chlorine at Position 4 : Common in many analogs (e.g., ), this substituent likely enhances electrophilicity, influencing reactivity in cross-coupling reactions .
  • Difluoromethoxy vs. Methoxy/Ethoxy : The difluoromethoxy group (OCF2H) in the target compound may improve metabolic stability compared to methoxy (OCH3) or ethoxy (OEt) groups due to fluorine’s electron-withdrawing effects, reducing oxidative metabolism .
  • Nitro and Amino Groups: Nitro groups (e.g., in ) are metabolically reactive but serve as intermediates for further functionalization.

Biological Activity

4-Chloro-6-(difluoromethoxy)quinoline-3-carbonitrile (CAS No. 1016737-91-9) is a synthetic organic compound with a unique molecular structure characterized by a quinoline ring system substituted with a chloro group, a difluoromethoxy group, and a carbonitrile group. Its molecular formula is C₁₁H₅ClF₂N₂O, and it has a molecular weight of approximately 254.62 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its notable biological activities.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an antimicrobial and anticancer agent. Its structure allows it to interact with various biological targets, potentially inhibiting specific enzymes or pathways involved in disease processes. A summary of its biological activities includes:

  • Antimicrobial Activity : Quinoline derivatives have been shown to possess antimicrobial properties, suggesting that this compound may inhibit the growth of various pathogens.
  • Cytotoxic Effects : Studies on quinoline compounds indicate that they often demonstrate cytotoxic effects against cancer cell lines, hinting at the potential of this compound in cancer therapy.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameStructure FeaturesBiological Activity
4-ChloroquinolineLacks difluoromethoxy and carbonitrile groupsAntimicrobial
6-MethoxyquinolineContains methoxy instead of difluoromethoxyAnticancer
4-DifluoromethoxyquinolineLacks chloro and carbonitrile groupsAntiviral
2-Amino-4-chloroquinolineContains amino group instead of carbonitrileAntimicrobial

The presence of both difluoromethoxy and carbonitrile groups in this compound distinguishes it from these similar compounds, potentially enhancing its biological activity and specificity.

Case Studies and Research Findings

  • Cytotoxicity Studies : Research has demonstrated that derivatives of quinoline compounds often exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain quinoline derivatives can induce apoptosis in human cancer cell lines through the activation of caspases and modulation of apoptotic pathways.
  • Antimicrobial Efficacy : A study on quinolinecarbonitriles indicated their potential to inhibit specific enzymes or cellular processes in microbes, leading to antimicrobial activity. The exact targets remain to be fully elucidated but may involve inhibition of nucleic acid synthesis or disruption of cellular integrity.
  • Chemical Reactivity : The chemical reactivity of this compound can be attributed to its functional groups. The carbonitrile group is known for undergoing nucleophilic addition reactions, while the chloro substituent can participate in substitution reactions, enhancing the compound's versatility for further chemical modifications.

Q & A

Q. What are the common synthetic routes for 4-Chloro-6-(difluoromethoxy)quinoline-3-carbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization or substitution reactions. Key steps include:
  • Amination of 4-chloro intermediates : Reacting 4-chloro-6-(crotonamido)quinoline-3-carbonitrile with difluoromethoxy-containing anilines under reflux conditions in polar aprotic solvents (e.g., DMF) .
  • Microwave-assisted synthesis : Using N-doped graphene quantum dots/CoFe₂O₄ nanocomposites as catalysts in ethanol, which reduces reaction time (15–30 minutes) and improves yields (85–92%) .
  • Regioselective functionalization : Ensuring proper positioning of substituents via Gould-Jacobs cyclization, as seen in structurally similar quinoline-3-carbonitriles .

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to avoid over-substitution.
  • Use inert atmospheres (N₂/Ar) to stabilize reactive intermediates.
Method Catalyst/SolventTimeYield (%)Reference
Conventional AminationDMF, 80°C12h70–75
Microwave-assistedN-GQDs/CoFe₂O₄, EtOH20min85–92

Q. How can the compound’s purity and structure be validated?

  • Methodological Answer :
  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify substituents (e.g., difluoromethoxy δ ~75–80 ppm in ¹⁹F NMR) .
  • IR : Confirm nitrile (C≡N) stretch at ~2220 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ .

Advanced Research Questions

Q. What computational strategies are used to model the compound’s interactions with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity, especially for Michael acceptor moieties involved in covalent kinase inhibition .
  • Molecular Dynamics (MD) : Simulate binding to HER-2 kinase, focusing on the difluoromethoxy group’s role in hydrophobic pocket interactions .
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to assess binding affinity (ΔG) toward viral proteases (e.g., HIV-1 reverse transcriptase) .

Key Insight : The difluoromethoxy group enhances binding entropy due to reduced rotational freedom compared to methoxy .

Q. How do structural modifications impact its biological activity?

  • Methodological Answer :
  • Substitution at Position 4 : Aryl amino groups improve kinase inhibition (e.g., HER-2 IC₅₀: 2–10 nM) by enabling π-π stacking with ATP-binding domains .
  • Electron-Withdrawing Groups : Nitriles at position 3 stabilize charge transfer in DNA intercalation assays, enhancing antimicrobial activity (MIC: 0.5–2 µg/mL against S. aureus) .
  • Fluorine Effects : Difluoromethoxy at position 6 increases metabolic stability (t₁/₂ > 4h in hepatic microsomes) compared to non-fluorinated analogs .

Contradictions : While fluorination generally improves bioavailability, excessive hydrophobicity can reduce solubility, requiring formulation adjustments (e.g., PEGylation) .

Q. What electrochemical methods characterize its corrosion inhibition properties?

  • Methodological Answer :
  • Potentiodynamic Polarization (PP) : Measure corrosion current density (i_corr) in HNO₃; the compound reduces i_corr by 60–80% at 100 ppm, acting as a mixed-type inhibitor .
  • Electrochemical Impedance Spectroscopy (EIS) : Fit Nyquist plots to a Randles circuit (R_ct > 200 Ω·cm² indicates surface adsorption) .
  • Surface Analysis : SEM/EDS confirms inhibitor film formation (C/N/F signals) on copper substrates .

Data Contradictions and Resolutions

  • Synthetic Yields : Microwave-assisted methods (85–92% ) outperform conventional routes (70–75% ). Resolution: Catalyst recyclability in microwave methods reduces byproduct formation.
  • Biological Potency : HER-2 inhibition varies with substituent lipophilicity. Resolution: Balance logP (2.5–3.5) for optimal membrane permeability vs. solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.